1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C17H20N4O4S
- Molecular Weight: 348.42 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied as a c-Jun N-terminal kinase (JNK) inhibitor. JNK plays a crucial role in stress responses and inflammatory processes. The compound acts as a substrate competitive inhibitor that binds to the docking site of JNK, thereby modulating its activity .
Antidiabetic Activity
Research indicates that the compound exhibits significant antidiabetic properties. In vivo studies have demonstrated its efficacy in improving insulin sensitivity in mouse models. The compound's ability to inhibit JNK activity is linked to enhanced glucose metabolism and reduced insulin resistance .
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. By inhibiting JNK signaling pathways, it can induce apoptosis in cancer cells. The structure-activity relationship studies show that modifications to the thiadiazole moiety can enhance its potency against various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how structural modifications influence the biological activity of the compound:
Modification | Effect on Activity |
---|---|
Replacement of thiadiazole with different heterocycles | Decreased JNK inhibition |
Variation of substituents on the phenyl ring | Significant impact on potency |
Alteration in the urea linkage | Modulates binding affinity |
In particular, compounds with electron-withdrawing groups on the phenyl ring showed improved inhibitory activity against JNK compared to those with electron-donating groups .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Case Study 1: Insulin Sensitivity
- Objective: To assess the effect on insulin sensitivity in diabetic mice.
- Results: Significant improvement in glucose tolerance tests was observed post-treatment with the compound.
-
Case Study 2: Cancer Cell Line Testing
- Objective: To evaluate cytotoxic effects on various cancer cell lines.
- Results: The compound exhibited IC50 values in the low micromolar range against several tested lines, indicating potent anticancer activity.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-26-17-11-7-4-8-14(17)20-18(23)19-12-13-22-16-10-6-5-9-15(16)21(2)27(22,24)25/h4-11H,3,12-13H2,1-2H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEVEXOHLOPZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.